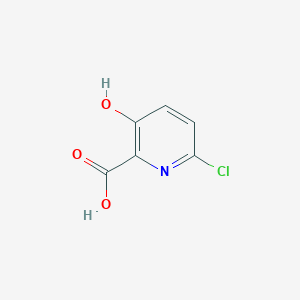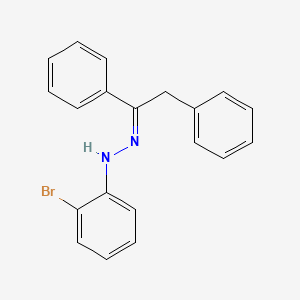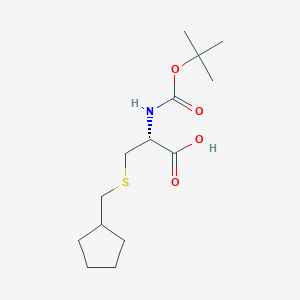
6-Chloro-3-hydroxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-hydroxypicolinic acid is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorine atom at the 6-position and a hydroxyl group at the 3-position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Chloro-3-hydroxypicolinic acid can be synthesized through several methods. One common method involves the chlorination of 3-hydroxypicolinic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as the chlorinating agents under controlled conditions to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form 3-hydroxypicolinic acid.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: 6-Chloro-3-pyridinecarboxylic acid.
Reduction: 3-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used to study metal-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-hydroxypicolinic acid involves its ability to chelate metal ions. The hydroxyl and carboxyl groups on the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypicolinic acid: Lacks the chlorine atom at the 6-position.
6-Bromo-3-hydroxypicolinic acid: Similar structure but with a bromine atom instead of chlorine.
Picolinic acid: Lacks both the chlorine and hydroxyl groups.
Uniqueness
6-Chloro-3-hydroxypicolinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H4ClNO3 |
|---|---|
Peso molecular |
173.55 g/mol |
Nombre IUPAC |
6-chloro-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) |
Clave InChI |
QXDGNQIPVQKARR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)

![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)



![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)






